molecular formula C8H7ClN2 B070422 2-(4-Amino-2-chlorophenyl)acetonitrile CAS No. 180150-18-9

2-(4-Amino-2-chlorophenyl)acetonitrile

Cat. No.: B070422
CAS No.: 180150-18-9
M. Wt: 166.61 g/mol
InChI Key: RLBHCLJUVIJFNB-UHFFFAOYSA-N
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Description

2-(4-Amino-2-chlorophenyl)acetonitrile is an organic compound with the molecular formula C8H7ClN2 It is characterized by the presence of an amino group, a chloro group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-chlorophenyl)acetonitrile typically involves the reaction of 4-chloroaniline with acetonitrile in the presence of a base. One common method includes the use of sodium hydride (NaH) as a base, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-chlorophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Amino-2-chlorophenyl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-chlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-2-chlorophenyl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a nitrile group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Biological Activity

2-(4-Amino-2-chlorophenyl)acetonitrile, a compound notable for its unique chemical structure, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an acetonitrile functional group attached to a chlorinated aromatic ring with an amino substituent. This configuration enhances its reactivity and potential interactions with biological targets. The presence of the amino and nitrile groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, affecting metabolic pathways critical for cell survival and proliferation.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity, potentially making it useful in treating infections.
  • Anticancer Activity : Research indicates that it may have anticancer properties, with some studies showing inhibition of tumor growth in vitro .

Biological Activity Overview

Activity Type Description
AntimicrobialExhibits significant activity against various bacterial strains; mechanisms include disruption of cell wall synthesis.
AnticancerInhibits the proliferation of cancer cells; potential pathways include apoptosis induction and cell cycle arrest.
CytotoxicityShows cytotoxic effects in certain cancer cell lines, suggesting a role in targeted cancer therapies.

1. Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth by disrupting cell membrane integrity, leading to cell lysis.

2. Anticancer Potential

In vitro experiments revealed that this compound significantly reduced the viability of several cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

3. Toxicological Studies

Toxicological assessments indicated that while the compound shows promising biological activities, it also exhibits cytotoxicity at high concentrations. A study on Fischer 344 rats revealed dose-dependent adverse effects, including weight loss and organ toxicity at elevated doses .

Properties

IUPAC Name

2-(4-amino-2-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-8-5-7(11)2-1-6(8)3-4-10/h1-2,5H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBHCLJUVIJFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595212
Record name (4-Amino-2-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180150-18-9
Record name (4-Amino-2-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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